molecular formula C38H23OP B14100299 Phenyldi(pyren-1-yl)phosphine oxide

Phenyldi(pyren-1-yl)phosphine oxide

Cat. No.: B14100299
M. Wt: 526.6 g/mol
InChI Key: WMZCREDANYEXRT-UHFFFAOYSA-N
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Description

Phenyldi(pyren-1-yl)phosphine oxide is an organic compound known for its unique electronic properties. It is characterized by the presence of two pyrene groups attached to a phosphine oxide core. This compound is notable for its high electron affinity and large band gap, making it a valuable material in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyldi(pyren-1-yl)phosphine oxide can be synthesized through a multi-step process involving the reaction of pyrene with phosphorus trichloride, followed by oxidation. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as dichloromethane. The final oxidation step can be achieved using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyldi(pyren-1-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to the corresponding phosphine.

    Substitution: The pyrene groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Phenyldi(pyren-1-yl)phosphine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of phenyldi(pyren-1-yl)phosphine oxide involves its ability to act as an electron acceptor. This property is attributed to the high electron affinity of the pyrene groups and the phosphine oxide core. The compound facilitates charge transfer processes in organic electronic devices by shifting the Fermi level and enhancing conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyldi(pyren-1-yl)phosphine oxide is unique due to its high electron affinity and large band gap, which are not commonly found in other similar compounds. These properties make it particularly valuable in enhancing the performance of organic electronic devices .

Properties

Molecular Formula

C38H23OP

Molecular Weight

526.6 g/mol

IUPAC Name

1-[phenyl(pyren-1-yl)phosphoryl]pyrene

InChI

InChI=1S/C38H23OP/c39-40(30-10-2-1-3-11-30,33-22-18-28-14-12-24-6-4-8-26-16-20-31(33)37(28)35(24)26)34-23-19-29-15-13-25-7-5-9-27-17-21-32(34)38(29)36(25)27/h1-23H

InChI Key

WMZCREDANYEXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6

Origin of Product

United States

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